

Comparative Efficacy of Tert-butyl 2-hydroxy-3-phenylpropanoate and Structurally Related Compounds

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Compound of Interest

Compound Name:	<i>Tert-butyl 2-hydroxy-3-phenylpropanoate</i>
Cat. No.:	B219682

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of **tert-butyl 2-hydroxy-3-phenylpropanoate** and its structurally similar compounds. The primary biological activity of **tert-butyl 2-hydroxy-3-phenylpropanoate** is attributed to its hydrolysis product, 2-hydroxy-3-phenylpropionic acid (also known as phenyllactic acid or PLA). This document summarizes the available quantitative data on the antimicrobial and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and visual diagrams of relevant pathways and workflows.

Introduction

Tert-butyl 2-hydroxy-3-phenylpropanoate is a chiral ester that serves as a precursor to the biologically active molecule, 2-hydroxy-3-phenylpropionic acid (PLA). PLA is a naturally occurring organic acid produced by lactic acid bacteria and is known for its broad-spectrum antimicrobial activity against a variety of bacteria and fungi.^{[1][2]} The tert-butyl ester form is expected to undergo hydrolysis in biological systems to release the active acid. This guide compares the efficacy of PLA with other arylpropionic acid derivatives, a well-established class of compounds known for their anti-inflammatory and, in some cases, antimicrobial properties.

Data Summary

The following tables summarize the available quantitative data for the antimicrobial and anti-inflammatory activities of 2-hydroxy-3-phenylpropionic acid and comparable compounds.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Compound	Microorganism	MIC	Reference
2-Hydroxy-3-phenylpropionic acid (PLA)	Rhizopus arrhizus MTCC 24794	180 mg/mL	[1]
2-Hydroxy-3-phenylpropionic acid (PLA)	Rhizopus sp.	180 mg/mL	[1]
2-Hydroxy-3-phenylpropionic acid (PLA)	Mucor sp. (two strains)	180 mg/mL	[1]
2-(4-(Benzothiazol-2-yl)methylphenyl)propionic acid (6h)	Staphylococcus aureus ATCC 25923	7.8 μ g/mL	[3]
2-(4-(Benzothiazol-2-yl)methylphenyl)propionic acid (6h)	Enterococcus faecalis ATCC 29212	15.6 μ g/mL	[3]
2-(4-(6-Chlorobenzothiazol-2-yl)methylphenyl)propionic acid (6l)	Staphylococcus aureus ATCC 25923	7.8 μ g/mL	[3]
2-(4-(6-Chlorobenzothiazol-2-yl)methylphenyl)propionic acid (6l)	Enterococcus faecalis ATCC 29212	7.8 μ g/mL	[3]
Ibuprofen	Staphylococcus aureus ATCC 25923	> 500 μ g/mL	[3]
Chloramphenicol (Reference)	Staphylococcus aureus ATCC 25923	15.6 μ g/mL	[3]
Chloramphenicol (Reference)	Enterococcus faecalis ATCC 29212	31.2 μ g/mL	[3]

Table 2: Anti-inflammatory Efficacy (Cyclooxygenase - COX Inhibition)

Compound	COX-1 Inhibition (IC ₅₀)	COX-2 Inhibition (IC ₅₀)	Reference
2-(4-(Benzothiazol-2-yl)methylphenyl)propionic acid (6h)	1.98 μM	0.19 μM	[3]
2-(4-(6-Chlorobenzothiazol-2-yl)methylphenyl)propionic acid (6l)	1.57 μM	0.15 μM	[3]
Ibuprofen (Reference)	2.51 μM	0.28 μM	[3]
Nimesulide (Reference)	8.91 μM	0.14 μM	[3]

Experimental Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the agar well diffusion method as described for 2-hydroxy-3-phenylpropionic acid.[1]

- Preparation of Microbial Suspension: Fungal spores or bacterial cells are suspended in a suitable broth to a concentration of approximately 10⁵ spores/mL or 10⁸ CFU/mL, respectively.
- Agar Plate Preparation: A volume of 20 μL of the microbial suspension is mixed with molten Potato Dextrose Agar (for fungi) or Mueller-Hinton Agar (for bacteria) and poured into sterile petri plates.
- Well Creation: After solidification of the agar, wells of 6 mm diameter are made using a sterile cork borer.

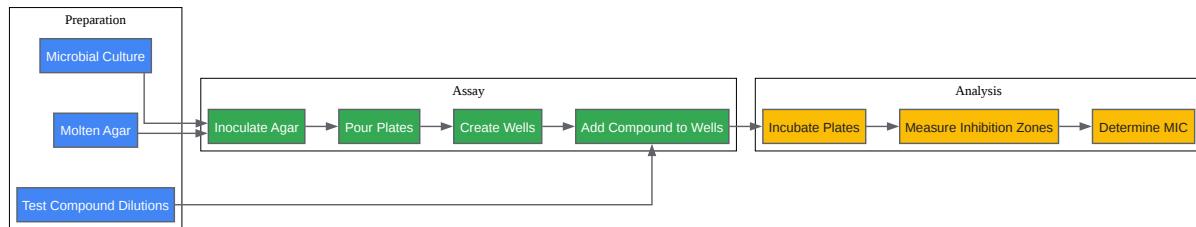
- Application of Test Compound: A volume of 100 μ L of the test compound at different concentrations (e.g., serial dilutions from 5 to 210 mg/mL for PLA) is added to each well.[1] A suitable solvent control is also included.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C for fungi, 37°C for bacteria) for a specified period (e.g., 5 days for fungi, 24 hours for bacteria).
- MIC Determination: The MIC is recorded as the lowest concentration of the test compound that shows a visible zone of growth inhibition around the well.

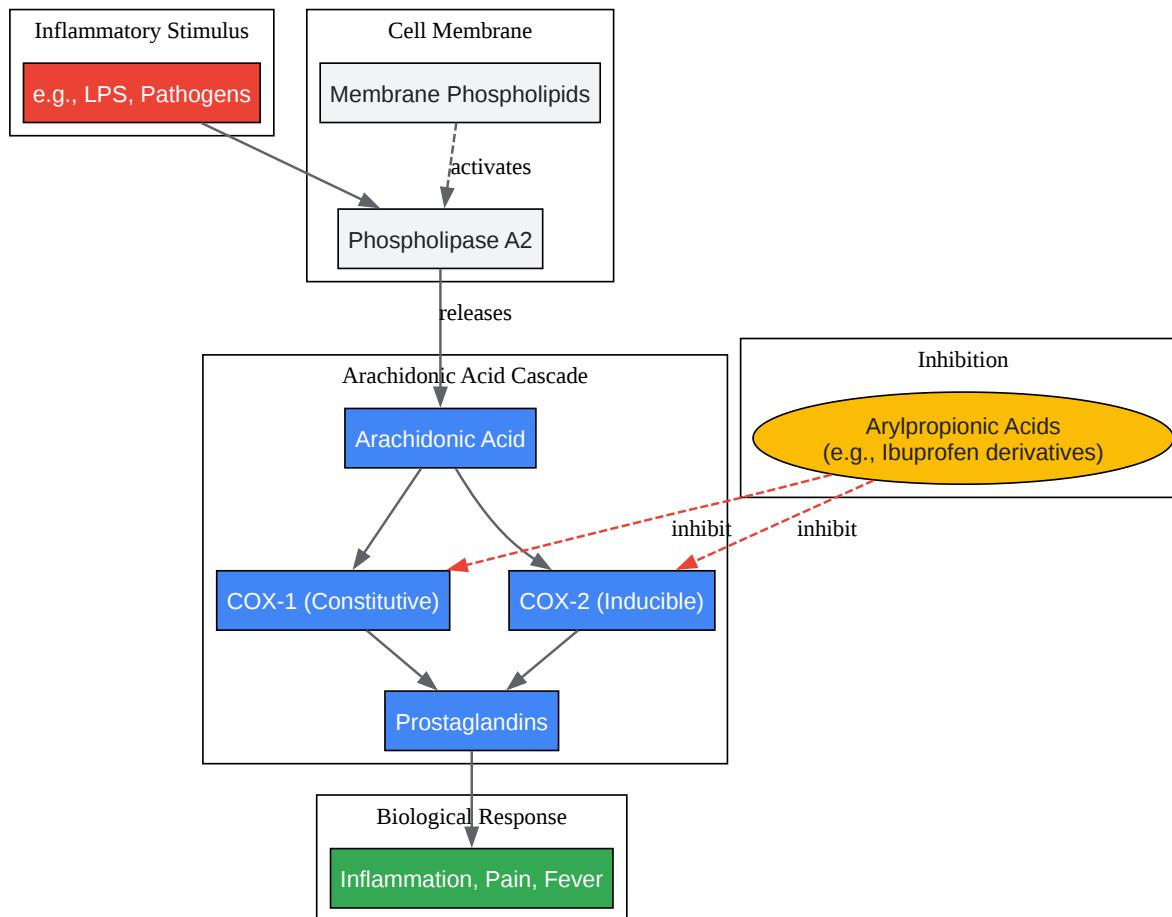
Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This protocol is a general representation for determining COX-1 and COX-2 inhibitory activity.

- Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
- Assay Reaction: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzyme for a short period.
- Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
- Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.
- Calculation of Inhibition: The percentage of inhibition of COX activity is calculated by comparing the PGE₂ production in the presence of the test compound to that of the vehicle control.
- IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations



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